

# solubility and stability of 4-(Aminomethyl)pyridin-3-OL solutions

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-3-OL

Cat. No.: B3426964

[Get Quote](#)

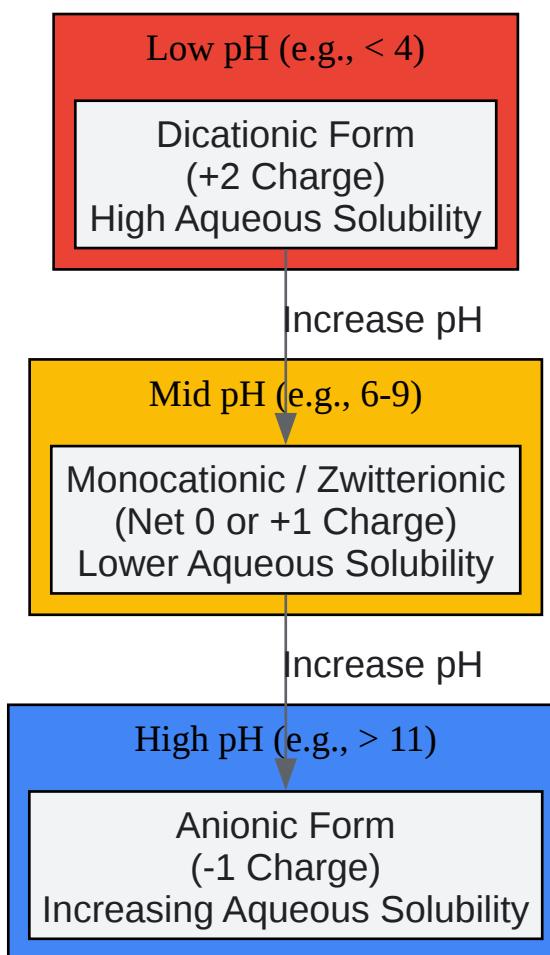
An In-depth Technical Guide to the Solubility and Stability of **4-(Aminomethyl)pyridin-3-ol** Solutions

## Introduction

**4-(Aminomethyl)pyridin-3-ol** (CAS No. 20485-35-2) is a pyridine derivative of significant interest in pharmaceutical and chemical research due to its unique structural features, including a primary amine, a phenolic hydroxyl group, and a pyridine ring. These functional groups impart a complex physicochemical profile that governs its behavior in solution, presenting both opportunities and challenges for its application. As a chemical intermediate and potential pharmacophore, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure reproducible experimental outcomes and to develop robust formulations.[\[1\]](#)

This technical guide provides a comprehensive analysis of the solubility and stability of **4-(Aminomethyl)pyridin-3-ol**. It moves beyond a simple recitation of data to explain the underlying chemical principles, offering field-proven experimental protocols and strategic insights for its effective use. The methodologies described herein are designed to be self-validating, providing a framework for rigorous scientific investigation.

## Physicochemical Properties: The Foundation of Behavior


The solubility and stability of a compound are direct consequences of its molecular structure. The key physicochemical properties of **4-(Aminomethyl)pyridin-3-ol** are summarized below.

| Property                                 | Value                                          | Source                            |
|------------------------------------------|------------------------------------------------|-----------------------------------|
| Chemical Name                            | 4-(Aminomethyl)pyridin-3-ol                    | -                                 |
| Synonym                                  | 3-Pyridinol, 4-(aminomethyl)-                  | <a href="#">[2]</a>               |
| CAS Number                               | 20485-35-2                                     | <a href="#">[3]</a>               |
| Molecular Formula                        | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O | <a href="#">[1]</a>               |
| Molecular Weight                         | 124.14 g/mol                                   | <a href="#">[1]</a>               |
| Appearance                               | White solid                                    | <a href="#">[1]</a>               |
| Estimated pK <sub>a1</sub> (Pyridinium)  | ~5.0 - 5.5                                     | Inferred from <a href="#">[4]</a> |
| Estimated pK <sub>a2</sub> (Ammonium)    | ~9.5 - 10.0                                    | Inferred from <a href="#">[4]</a> |
| Estimated pK <sub>a3</sub> (Phenolic OH) | ~10.5 - 11.0                                   | Inferred from <a href="#">[4]</a> |

The presence of three ionizable functional groups is the most critical factor influencing the compound's behavior. The pyridine nitrogen and the aminomethyl group are basic, while the phenolic hydroxyl group is weakly acidic. This polyprotic nature dictates that the molecule's net charge, and therefore its solubility and reactivity, will be highly dependent on the pH of the solution.

## Diagram 1: pH-Dependent Ionization States

The following diagram illustrates the predominant ionic species of **4-(Aminomethyl)pyridin-3-ol** across a physiological and experimental pH range. Understanding these transitions is key to controlling solubility.



[Click to download full resolution via product page](#)

Caption: Predominant ionic forms of the molecule at various pH levels.

## Solubility Profile

Preliminary data indicates that **4-(Aminomethyl)pyridin-3-ol** is soluble in water, ethanol, ether, and chloroform.<sup>[1]</sup> The term "soluble" is qualitative; for scientific rigor, quantitative assessment is necessary. The compound's amphipathic nature, possessing both polar (hydroxyl, amine) and non-polar (pyridine ring) regions, suggests a nuanced solubility profile.

## Influence of pH on Aqueous Solubility

As predicted by its multiple pKa values, the aqueous solubility of **4-(Aminomethyl)pyridin-3-ol** will vary significantly with pH.

- Acidic Conditions (pH < 4): Both the pyridine nitrogen and the aminomethyl group will be protonated, forming a dicationic species. This highly charged species is expected to exhibit maximum aqueous solubility due to strong ion-dipole interactions with water.
- Near-Neutral Conditions (pH 6-9): The molecule will exist as a mixture of monocationic and potentially zwitterionic forms. This region, often near the isoelectric point, is where the lowest aqueous solubility is anticipated due to minimized net charge.
- Alkaline Conditions (pH > 11): The phenolic hydroxyl group will deprotonate, forming an anionic species. This charge will increase aqueous solubility compared to the neutral region.

## Solubility in Organic Solvents

Solubility in organic solvents is governed by the "like dissolves like" principle.<sup>[5]</sup>

- Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding with the amine and hydroxyl groups.
- Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is likely, as these solvents can accept hydrogen bonds and have high polarity.
- Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted due to the compound's high polarity.

## Table 1: Summary of Expected Solubility Behavior

| Solvent Class     | Example(s)         | Expected Solubility | Rationale                                         |
|-------------------|--------------------|---------------------|---------------------------------------------------|
| Aqueous (Acidic)  | pH 2 Buffer        | High                | Dicationic species, strong hydration.             |
| Aqueous (Neutral) | pH 7.4 Buffer      | Low                 | Zwitterionic/neutral species, minimal net charge. |
| Aqueous (Basic)   | pH 12 Buffer       | Moderate-High       | Anionic species, increased polarity.              |
| Polar Protic      | Methanol, Ethanol  | High                | Hydrogen bond donor and acceptor interactions.    |
| Polar Aprotic     | DMSO, Acetonitrile | High                | Strong dipole-dipole interactions.                |
| Non-Polar         | Toluene, Hexane    | Very Low            | Mismatch in polarity.                             |

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method to quantitatively determine the equilibrium solubility of **4-(Aminomethyl)pyridin-3-ol** in various solvent systems.

Objective: To determine the saturation concentration of the compound at a defined temperature.

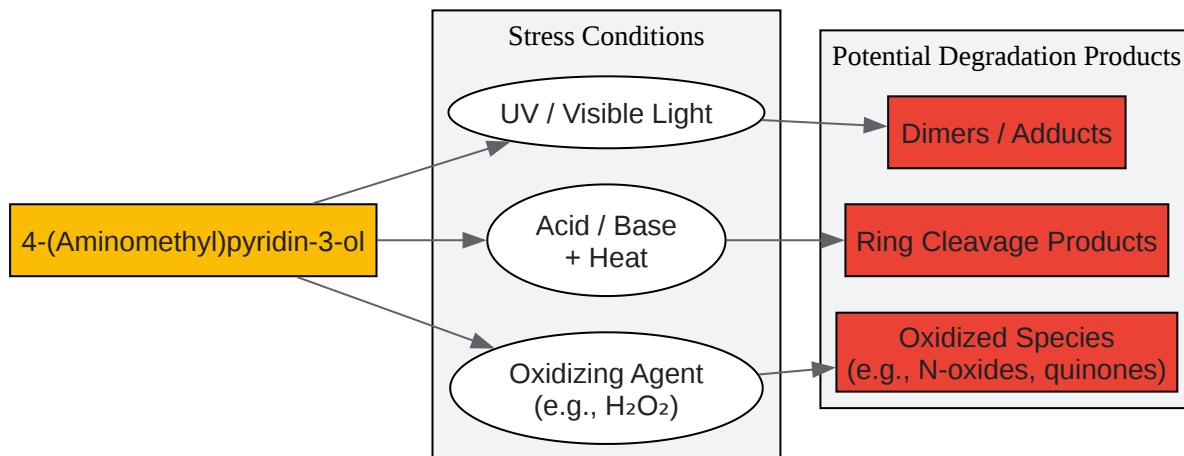
Materials:

- **4-(Aminomethyl)pyridin-3-ol**
- Selected solvents (e.g., Water, pH-buffered solutions, Ethanol, Acetonitrile)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control

- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- HPLC-UV or other suitable quantitative analytical instrument

Procedure:

- Preparation: Add an excess amount of solid **4-(Aminomethyl)pyridin-3-ol** to a series of vials. The excess is critical to ensure saturation is achieved.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-point study is recommended to confirm the time to equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. For colloidal suspensions, centrifuge the samples (e.g., 10 minutes at 10,000 rpm) to ensure a clear supernatant.
- Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Immediately perform a precise serial dilution with the appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method (see Section 4.0) against a standard curve prepared from a known stock solution.
- Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.


## Stability Profile: Predicting and Preventing Degradation

The stability of **4-(Aminomethyl)pyridin-3-ol** is critical for its storage, formulation, and application. Its functional groups are susceptible to several degradation pathways. Vendor data suggests the need for cold-chain transportation, indicating potential thermal lability.[3]

## Potential Degradation Pathways

- Oxidative Degradation: The primary amine and the phenolic hydroxyl group are susceptible to oxidation. The presence of atmospheric oxygen, metal ions, or residual peroxides can initiate degradation, potentially leading to colored impurities or ring-opening products. The pyridine ring itself can also undergo oxidation under certain conditions.[6]
- Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions coupled with high temperatures can promote degradation, possibly through complex ring-opening pathways similar to those seen in other pyridine derivatives.[7]
- Photodegradation: Aromatic systems, particularly those with heteroatoms and electron-donating groups (like -OH and -NH<sub>2</sub>), can absorb UV light. This can lead to the formation of reactive excited states, resulting in dimerization, oxidation, or other complex rearrangements.[8]

## Diagram 2: Potential Degradation Pathways



[Click to download full resolution via product page](#)

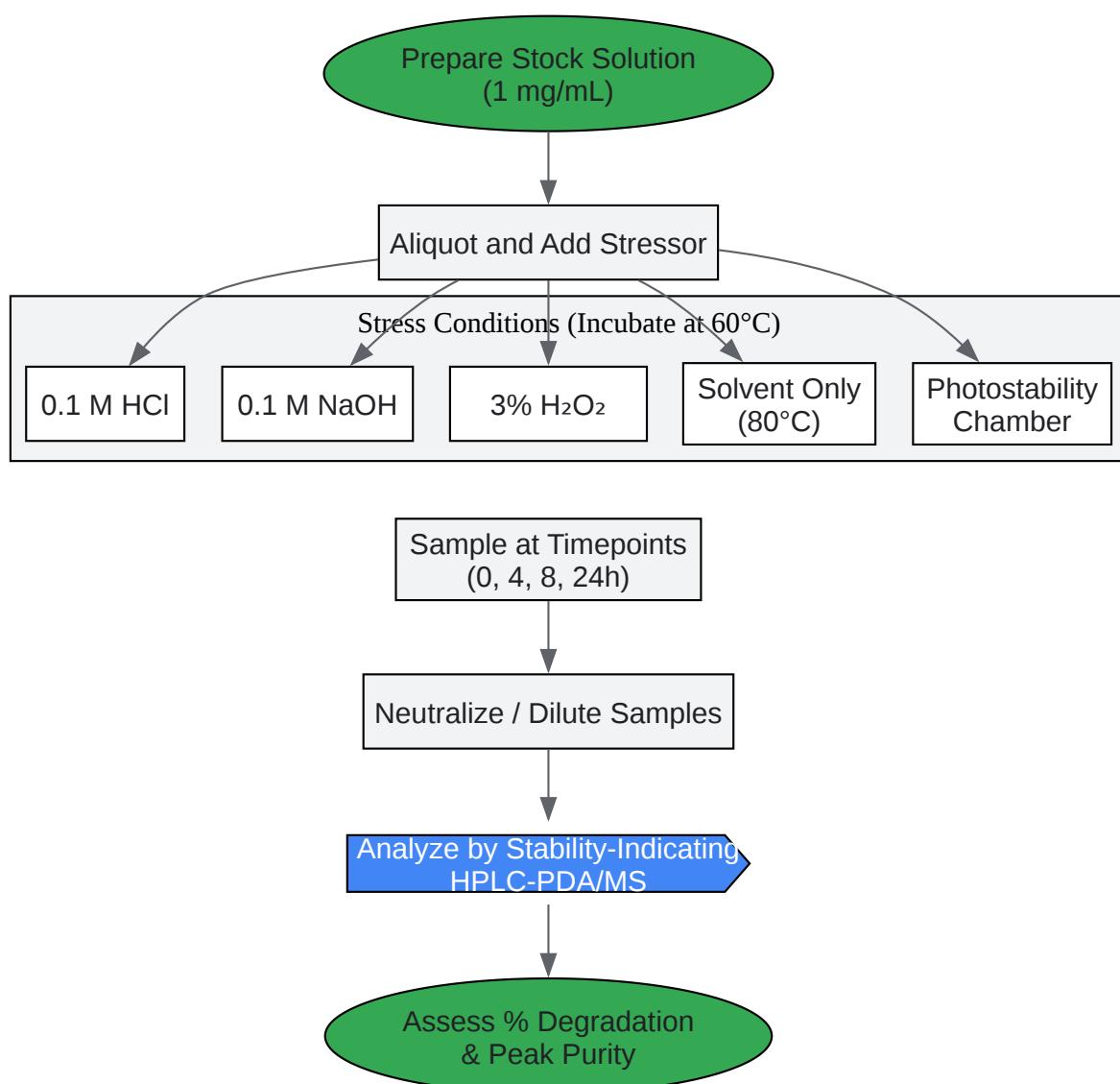
Caption: Major stress factors and hypothesized degradation products.

## Experimental Protocol: Forced Degradation (Stress Testing)

This protocol outlines a systematic approach to identify the degradation pathways and develop stability-indicating analytical methods, following principles outlined by ICH guidelines.[\[8\]](#)

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities and generate potential degradation products for analytical characterization.

### Materials:


- Stock solution of **4-(Aminomethyl)pyridin-3-ol** of known concentration (e.g., 1 mg/mL in water or methanol).
- Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
- Temperature-controlled ovens and a photostability chamber.
- pH meter, volumetric glassware.
- Validated stability-indicating analytical method (e.g., HPLC-UV/DAD, LC-MS).

### Procedure:

- Sample Preparation: For each condition, mix the stock solution with the stressor. A typical ratio is 1:1 (v/v). Prepare a control sample diluted with the solvent used for the stock solution.
  - Acid Hydrolysis: Mix with 0.1 M HCl.
  - Base Hydrolysis: Mix with 0.1 M NaOH.
  - Oxidation: Mix with 3% H<sub>2</sub>O<sub>2</sub>.

- Thermal: Use the control sample.
- Photolytic: Use the control sample, placed in a quartz cuvette or other UV-transparent vessel.
- Stress Application:
  - Hydrolysis & Oxidation: Incubate samples at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). The goal is to achieve 5-20% degradation.
  - Thermal: Place the sample in an oven at a high temperature (e.g., 80°C).
  - Photolytic: Expose the sample in a photostability chamber to a specific light dosage (e.g., 1.2 million lux hours and 200 watt hours/m<sup>2</sup> per ICH Q1B). Wrap a control sample in foil and place it alongside.
- Timepoint Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).
- Quenching/Neutralization: Before analysis, stop the degradation reactions. Neutralize acidic and basic samples with an equivalent amount of base or acid. Dilute all samples to the same concentration with the mobile phase.
- Analysis: Analyze all stressed samples, controls, and a time-zero sample by a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect the emergence of new chromophores. LC-MS is invaluable for identifying the mass of degradation products.[\[9\]](#)

### Diagram 3: Forced Degradation Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for conducting forced degradation studies.

## Analytical Methodologies

A reliable analytical method is essential for both solubility and stability studies. Given the compound's polarity and UV-active pyridine ring, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

## Recommended Technique: HPLC-UV/PDA

- Chromatography Mode: Reversed-phase chromatography is ideal.
- Column: A C18 stationary phase provides a good balance of hydrophobic and polar interactions.
- Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will be effective. The buffer is crucial to control the ionization of the analyte and ensure reproducible retention times.
- Detection: A Photodiode Array (PDA) detector allows for monitoring at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and simultaneously checking for co-eluting impurities.

## Table 2: Starting HPLC Method Parameters

| Parameter      | Recommended Condition             | Rationale                                                          |
|----------------|-----------------------------------|--------------------------------------------------------------------|
| Column         | C18, 4.6 x 150 mm, 5 µm           | Standard for reversed-phase; good efficiency and capacity.         |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Controls ionization, provides sharp peak shape.                    |
| Mobile Phase B | Acetonitrile                      | Common organic modifier with good UV transparency.                 |
| Gradient       | 5% to 95% B over 15 minutes       | Ensures elution of the polar parent and any less polar degradants. |
| Flow Rate      | 1.0 mL/min                        | Standard analytical flow rate.                                     |
| Column Temp.   | 30°C                              | Ensures reproducible retention times.                              |
| Detection      | PDA Detector, 270 nm              | Pyridine derivatives typically absorb in this region.              |
| Injection Vol. | 10 µL                             | Standard volume; adjust based on sensitivity.                      |

Method Validation: Any analytical method used for these studies must be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness.<sup>[8]</sup>

## Formulation, Handling, and Storage Strategies

Based on the physicochemical properties, specific strategies can be employed to manage and formulate **4-(Aminomethyl)pyridin-3-ol** effectively.

## Formulation Strategies for Enhanced Solubility & Stability

| Strategy            | Description                                                                                                                                                                               | Applicability                                                            |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| pH Adjustment       | Formulating in an acidic buffer (pH < 4) to maintain the highly soluble dicationic form.                                                                                                  | Suitable for aqueous liquid formulations. <a href="#">[10]</a>           |
| Co-solvents         | Using water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) to increase solubility.                                                           | Effective for both aqueous and non-aqueous systems. <a href="#">[10]</a> |
| Solid Dispersions   | Dispersing the compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid, which enhances dissolution rates. <a href="#">[11]</a><br><a href="#">[12]</a> | Advanced strategy for oral solid dosage forms. <a href="#">[12]</a>      |
| Exclusion of Oxygen | Purging solutions with an inert gas (e.g., nitrogen or argon) and including antioxidants in the formulation to prevent oxidative degradation.                                             | Critical for liquid formulations intended for long-term storage.         |
| Light Protection    | Using amber vials or light-resistant packaging to prevent photodegradation.                                                                                                               | Mandatory for all formulations and stock solutions. <a href="#">[8]</a>  |

## Recommended Handling and Storage

- Storage Conditions: Store the solid material in tightly sealed containers in a cool, dry, well-ventilated area.[\[13\]](#)[\[14\]](#) Given the requirement for cold-chain transport, long-term storage at refrigerated temperatures (2-8°C) is strongly recommended to minimize potential thermal degradation.[\[3\]](#)
- Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent violent reactions or degradation.[\[13\]](#)

- Handling: Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhalation. [\[14\]](#) Always wash hands thoroughly after handling.[\[13\]](#)

## Conclusion

**4-(Aminomethyl)pyridin-3-ol** is a molecule with a complex but predictable solution behavior driven by its three ionizable functional groups. Its solubility is fundamentally linked to pH, with maximum aqueous solubility achieved in acidic conditions. The compound is susceptible to degradation by oxidation, high temperatures, and light, making careful handling and storage imperative. By employing the rigorous analytical and experimental protocols detailed in this guide, researchers can accurately quantify its solubility, map its stability profile, and develop robust formulations. This foundational knowledge is indispensable for leveraging the full potential of **4-(Aminomethyl)pyridin-3-ol** in scientific and developmental applications.

## References

- 4-(Aminomethyl)pyridine. (2023). Apollo Scientific.
- 4-Amino-3-(trifluoromethyl)pyridine. Apollo Scientific.
- 4-(Aminomethyl)pyridine 98 3731-53-1. Sigma-Aldrich.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- 20485-35-2|4-(Aminomethyl)pyridin-3-ol|BLD Pharm. BLD Pharm.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (N.A.). MDPI.
- Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. (2021). Journal of Drug Delivery and Therapeutics.
- 4-(aminomethyl)pyridin-3-ol.** CymitQuimica.
- Formulation strategies for improving drug solubility using solid dispersions. (N.A.). ResearchGate.
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. (N.A.). Request PDF.
- 3-(Aminomethyl)pyridine | 3731-52-0. ChemicalBook.
- Proposed pathway of 4-aminopyridine degradation by the enrichment... (N.A.). ResearchGate.
- 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. PubChem.
- The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (N.A.). PubMed.

- Small Molecule Development Analytical Methods for Faster Time to Market. (N.A.). Hovione.
- Solubilities of Amino Acids in Different Mixed Solvents. (N.A.).
- Microbial Degradation of Pyridine: a Complete Pathway in *Arthrobacter* sp. Strain 68b Deciphered. (N.A.). PMC - NIH.
- Solvent Miscibility Table. Sigma-Aldrich.
- pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data.
- **4-(aminomethyl)pyridin-3-ol** manufacturers and suppliers in india. ChemicalBook.
- effect of temperature, light, ph on the stability of anthocyanin pigments in *coccus hirsutus* fruits. (N.A.). ResearchGate.
- Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. (N.A.). MDPI.
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI.
- Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (N.A.). PMC - PubMed Central.
- Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. (N.A.). PubMed.
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (N.A.). Request PDF - ResearchGate.
- Pyridine | C5H5N | CID 1049. (N.A.). PubChem - NIH.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (N.A.). PMC.
- Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. (N.A.). Sigma-Aldrich.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-(aminomethyl)pyridin-3-ol | CymitQuimica [cymitquimica.com]
- 2. 4-(aminomethyl)pyridin-3-ol manufacturers and suppliers in india [chemicalbook.com]
- 3. 20485-35-2|4-(Aminomethyl)pyridin-3-ol|BLD Pharm [bldpharm.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [solubility and stability of 4-(Aminomethyl)pyridin-3-OL solutions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3426964#solubility-and-stability-of-4-aminomethyl-pyridin-3-ol-solutions>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)